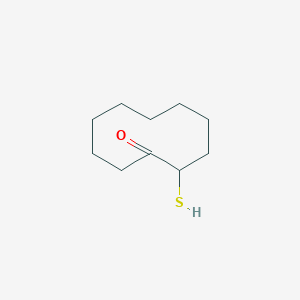
Cyclodecanone, 2-mercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodecanone, 2-mercapto- is an organic compound with the molecular formula C10H18OS. It contains a cyclodecanone ring with a mercapto (thiol) group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodecanone, 2-mercapto- can be synthesized through several methods. One common method involves the reaction of cyclodecanone with thiourea in the presence of a base, followed by hydrolysis to yield the desired product . Another method involves the reaction of cyclodecanone with hydrogen sulfide in the presence of a catalyst .
Industrial Production Methods
Industrial production of cyclodecanone, 2-mercapto- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclodecanone, 2-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in cyclodecanone can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters
Scientific Research Applications
Cyclodecanone, 2-mercapto- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of macrocyclic compounds and supramolecular chemistry.
Biology: Studied for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Industry: Used in the synthesis of polymers and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of cyclodecanone, 2-mercapto- involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Cyclodecanone: Lacks the mercapto group, making it less reactive in certain chemical reactions.
Cyclododecanone: Contains a larger ring structure, leading to different chemical properties and reactivity.
2-Mercaptoethanol: Contains a shorter carbon chain and is commonly used as a reducing agent in biochemical applications.
Uniqueness
Cyclodecanone, 2-mercapto- is unique due to the presence of both a cyclodecanone ring and a mercapto group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
381224-15-3 |
|---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
2-sulfanylcyclodecan-1-one |
InChI |
InChI=1S/C10H18OS/c11-9-7-5-3-1-2-4-6-8-10(9)12/h10,12H,1-8H2 |
InChI Key |
UOXYCZBLTLAQBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=O)C(CCC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


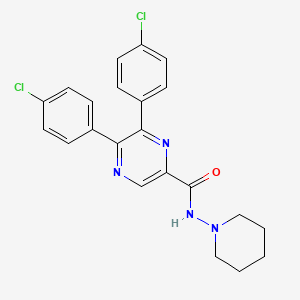

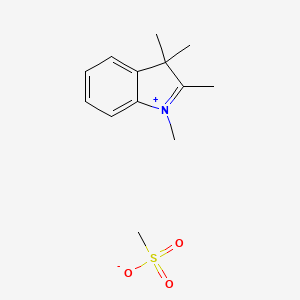

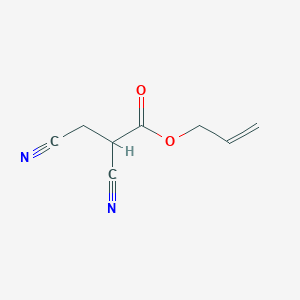
![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
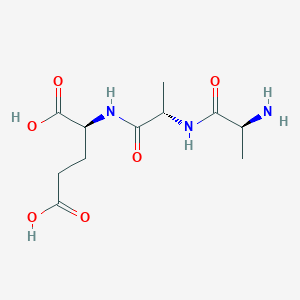
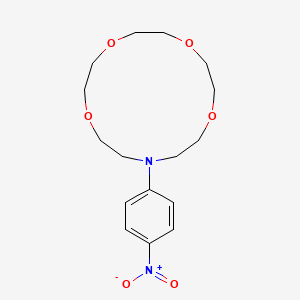
![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
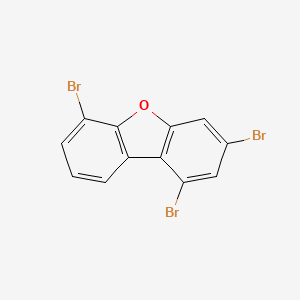
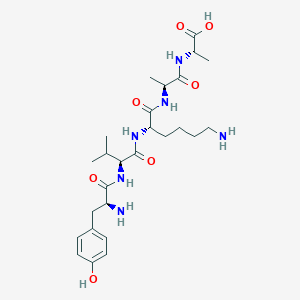
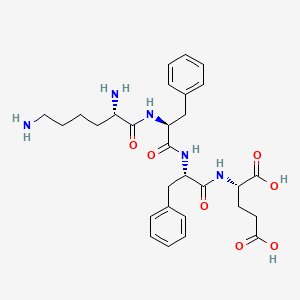
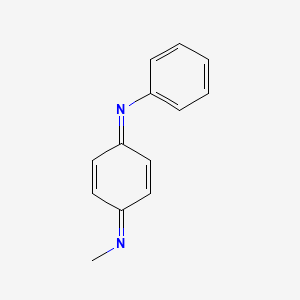
![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
